molecular formula C17H21NO3 B12566646 3-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylcyclohexyl)prop-2-enamide CAS No. 192876-54-3

3-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylcyclohexyl)prop-2-enamide

Cat. No.: B12566646
CAS No.: 192876-54-3
M. Wt: 287.35 g/mol
InChI Key: XGAYVSPSUOWZGZ-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylcyclohexyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring, a cyclohexyl group, and a prop-2-enamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylcyclohexyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl halides and a Lewis acid catalyst.

    Formation of the Prop-2-enamide Moiety: This involves the reaction of the benzodioxole derivative with an appropriate acrylamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylcyclohexyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-Benzodioxol-5-yl)-N-cyclohexylprop-2-enamide
  • 3-(2H-1,3-Benzodioxol-5-yl)-N-(4-ethylcyclohexyl)prop-2-enamide
  • 3-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylphenyl)prop-2-enamide

Uniqueness

3-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylcyclohexyl)prop-2-enamide is unique due to the presence of the 4-methylcyclohexyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

192876-54-3

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(4-methylcyclohexyl)prop-2-enamide

InChI

InChI=1S/C17H21NO3/c1-12-2-6-14(7-3-12)18-17(19)9-5-13-4-8-15-16(10-13)21-11-20-15/h4-5,8-10,12,14H,2-3,6-7,11H2,1H3,(H,18,19)

InChI Key

XGAYVSPSUOWZGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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